molecular formula C9H7F3O2 B13338095 2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid

2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid

Katalognummer: B13338095
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: ZUZBZJVNGGPILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid is a fluorinated organic compound with the molecular formula C9H7F3O2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid typically involves multiple steps. One common method starts with the reaction of 2,4-difluoro-5-methylbenzene with a fluorinating agent to introduce the fluorine atom at the desired position. This is followed by a series of reactions including halogenation, cyanation, and hydrolysis to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials to ensure the process is economically viable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H7F3O2

Molekulargewicht

204.15 g/mol

IUPAC-Name

2-(2,4-difluoro-5-methylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H7F3O2/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10/h2-3,8H,1H3,(H,13,14)

InChI-Schlüssel

ZUZBZJVNGGPILS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1F)F)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.